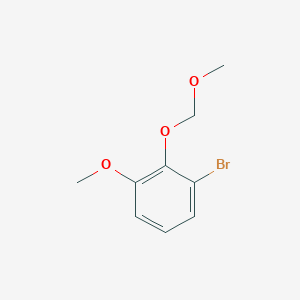

1-Bromo-2-(methoxymethoxy)-3-methoxybenzene

Description

Strategies for Regioselective Bromination of Methoxybenzene Derivatives

Electrophilic Aromatic Substitution Approaches for Bromination

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing a bromine atom onto an aromatic ring. mdpi.comnih.gov This class of reactions involves an electrophile, in this case, a positive bromine species (Br⁺) or a polarized bromine molecule, which attacks the electron-rich benzene ring. The ring acts as a nucleophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the bromo-substituted product. The generation of the bromine electrophile can be accomplished using various reagents under specific conditions.

Direct Bromination Utilizing N-Bromosuccinimide (NBS) or Molecular Bromine (Br₂)

Molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are two of the most common reagents for the bromination of aromatic compounds. mdma.chwikipedia.org

Molecular Bromine (Br₂) : Direct bromination with Br₂ is often carried out in the presence of a Lewis acid catalyst (like FeBr₃) for unactivated rings. However, for highly activated rings, such as those containing methoxy or hydroxyl groups, the reaction can proceed without a catalyst. The choice of solvent can significantly influence the reaction's outcome.

N-Bromosuccinimide (NBS) : NBS is a versatile reagent that serves as a source of electrophilic bromine. wikipedia.org It is considered a milder and often more selective brominating agent than molecular bromine, which is particularly useful for complex molecules to avoid side reactions. mdma.ch The reaction of activated aromatic rings with NBS can be performed under various conditions, with the solvent playing a critical role in reactivity and regioselectivity. For instance, using acetonitrile as a solvent has been shown to significantly increase the reactivity of NBS toward methoxybenzenes, allowing for efficient bromination at room temperature. mdma.chacs.org

The following table summarizes typical conditions for the bromination of activated aromatic ethers.

| Reagent | Catalyst/Solvent | Temperature | Characteristics |

| Br₂ | Acetic Acid | Room Temp | Standard conditions, can lead to over-bromination. |

| NBS | CCl₄ / Radical Initiator | Reflux | Favors benzylic bromination over ring bromination. wikipedia.org |

| NBS | Acetonitrile (CH₃CN) | Room Temp | Mild, highly regioselective for nuclear bromination. mdma.ch |

| NBS | Dichloromethane (CH₂Cl₂) | Room Temp | Common solvent for electrophilic brominations. mdpi.com |

| NBS | HCl (catalytic) / Acetone | Room Temp | Fast and high-yielding for activated substrates. tandfonline.com |

Influence of Activating and Directing Groups on Bromination Regioselectivity

The regiochemical outcome of the electrophilic bromination is controlled by the directing effects of the substituents on the benzene ring. lumenlearning.com Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. jove.com They achieve this by donating electron density to the ring through resonance, which stabilizes the intermediate carbocation. organicchemistrytutor.com

Both -OH and -OCH₃ are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org When both groups are present on a ring, their directing effects are combined. The hydroxyl group is generally a more powerful activating and directing group than the methoxy group. stackexchange.com

In the synthesis of the precursor 2-bromo-6-methoxyphenol from 2-methoxyphenol (guaiacol), the hydroxyl group is at position 1 and the methoxy group is at position 2. The positions ortho to the hydroxyl group are 2 and 6. The position para to the hydroxyl is position 4. The position ortho to the methoxy group is 3 (and 1). The position para to the methoxy group is 5. The combined activating power of both groups strongly directs the incoming bromine electrophile. The position para to the strong -OH director (position 4) is highly favored. However, to obtain the desired 2-bromo-6-methoxyphenol, bromination must occur at position 6. This requires careful selection of reagents and conditions to favor this specific isomer, potentially by exploiting steric hindrance or specific solvent effects. researchgate.net

Introduction of the Methoxymethoxy Group

Once the precursor 2-bromo-6-methoxyphenol is obtained, the final step in the synthesis of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene is the protection of the phenolic hydroxyl group. The methoxymethyl (MOM) ether is a common protecting group for alcohols and phenols due to its stability under a wide range of conditions and its relatively straightforward introduction and removal. uclouvain.be

Methoxymethylation of Phenolic Hydroxyl Groups

Methoxymethylation is the process of converting a hydroxyl group (-OH) into a methoxymethyl ether (-OCH₂OCH₃). For phenols, this typically involves reacting the phenol with a methoxymethylating agent under basic or acidic conditions. The reaction transforms the nucleophilic hydroxyl group into an acetal (B89532), which is inert to many reagents that would react with the free phenol, such as strong bases, organometallics, and some oxidizing and reducing agents. uclouvain.beupm.edu.my

Utilization of Chloromethyl Methyl Ether (CMME) and Lewis Acid Catalysts (e.g., ZnBr₂)

The most common method for the introduction of a MOM group is the reaction of a hydroxyl compound with chloromethyl methyl ether (CH₃OCH₂Cl), also known as MOM-Cl. uclouvain.be

The reaction typically proceeds through an Sₙ1-like mechanism. The lone pair of electrons on the ether oxygen in MOM-Cl assists in the departure of the chloride ion, forming a resonance-stabilized oxonium ion (CH₃O=CH₂⁺). thieme-connect.de This electrophilic species is then captured by the nucleophilic hydroxyl group of the phenol. The reaction is usually performed in the presence of a non-nucleophilic, hindered base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. upm.edu.mythieme-connect.de

Alternatively, Lewis acids can be employed to catalyze the methoxymethylation. While MOM-Cl is highly reactive, less reactive MOM-ether precursors can be activated by Lewis acids. For example, methoxymethyl acetate can be used in the presence of zinc chloride (ZnCl₂) to protect phenols. oocities.org The Lewis acid coordinates to the acetate group, facilitating its departure and the formation of the reactive oxonium ion. This approach can offer milder reaction conditions.

The table below outlines common reagents and conditions for the MOM protection of phenols.

| Reagent | Catalyst/Base | Solvent | Key Features |

| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (CH₂Cl₂) | Most common and efficient method; base neutralizes HCl byproduct. thieme-connect.de |

| Chloromethyl methyl ether (MOM-Cl) | Triethylamine (Et₃N) | Diethyl ether | Effective for a range of phenols, including those with internal hydrogen bonds. upm.edu.my |

| Dimethoxymethane | Sulfonic Acid (e.g., p-TsOH) | CH₂Cl₂ or CHCl₃ | A safer alternative to the highly carcinogenic MOM-Cl. google.com |

| Methoxymethyl acetate | Zinc chloride (ZnCl₂) | Dichloromethane (CH₂Cl₂) | Milder conditions using a less reactive MOM source. oocities.org |

An in-depth examination of the synthetic approaches toward 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene reveals a landscape of nuanced chemical strategies. The molecule's specific substitution pattern necessitates careful planning, often involving the use of protecting groups and advanced protocols to control regioselectivity. This article explores multi-step synthetic sequences, advanced synthetic strategies, and the preparation of related isomers, providing a comprehensive overview of the synthetic chemistry surrounding this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methoxy-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-11-6-13-9-7(10)4-3-5-8(9)12-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYRADOFRFGGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 1 Bromo 2 Methoxymethoxy 3 Methoxybenzene

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the aromatic ring is a primary site for synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via catalytic cycles involving transition metals like palladium and copper.

Cross-coupling reactions are fundamental tools for constructing complex organic molecules. For 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, the aryl bromide moiety is an excellent substrate for a variety of palladium- and copper-catalyzed C-C bond-forming transformations.

Palladium-catalyzed reactions are among the most powerful methods for forming C-C bonds. nih.gov The reactivity of aryl halides in these processes is well-documented, allowing for predictable transformations of substrates like 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex. nih.gov The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov For 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, a Suzuki coupling would proceed via a standard catalytic cycle: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net The steric hindrance from the ortho-methoxymethoxy group may influence the reaction rate, potentially requiring more active catalyst systems or elevated temperatures.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This process creates a substituted alkene. wikipedia.org The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org The regioselectivity of the alkene insertion is influenced by both electronic and steric factors.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction is known for its reliability and can be conducted under mild conditions. wikipedia.orgnih.gov The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Coupling Reactions This table presents typical conditions for these reaction types using analogous aryl bromide substrates, as specific data for 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene is not extensively published.

| Reaction Type | Aryl Bromide Example | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | K₂CO₃ | Toluene/H₂O |

| Heck | Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol |

| Sonogashira | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Amine Base | THF |

The Ullmann reaction is a classic method for synthesizing symmetric biaryl compounds through the copper-promoted coupling of two aryl halide molecules at high temperatures. organic-chemistry.orgoperachem.com Modern variations, often called Ullmann-type reactions, are more versatile, proceeding under milder conditions and enabling the formation of both symmetrical and unsymmetrical biaryls. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species. organic-chemistry.org For a substrate like 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, this reaction provides a direct route to biaryl structures, which are prevalent in pharmaceuticals and material science.

Beyond C-C bonds, the aryl bromide can be converted to form bonds with heteroatoms such as nitrogen and oxygen. These transformations are crucial for synthesizing anilines, phenols, and their derivatives.

Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This method is a premier technique for forming C-N bonds. The reaction typically requires a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the arylamine product.

Alkoxylation: The formation of aryl ethers from aryl halides can be achieved through copper-catalyzed Ullmann-type reactions. organic-chemistry.org This involves coupling the aryl bromide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. This method is particularly useful for synthesizing diaryl ethers. Recent advancements have also established palladium-catalyzed systems for C-O bond formation, which operate under conditions similar to those of the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Carbon-Heteroatom Bond Forming Reactions This table illustrates common conditions for amination and alkoxylation of analogous aryl bromides.

| Reaction Type | Aryl Bromide Example | Nucleophile | Catalyst System | Base | Solvent |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂, BINAP | NaOt-Bu | Toluene |

| Ullmann-type Alkoxylation | Aryl Bromides | Phenols | CuI | K₂CO₃ | DMF |

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Reactions)

Transformations Involving the Methoxy (B1213986) and Methoxymethoxy Groups

The two ether groups in 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene have different chemical stabilities, allowing for selective manipulation. The methoxymethoxy (MOM) group is an acetal (B89532), which serves as a common protecting group for phenols, while the methoxy group is a more robust aryl methyl ether.

The differential reactivity of the MOM ether and the methyl ether allows for selective deprotection.

Cleavage of the Methoxymethoxy (MOM) Group: The MOM group is labile under acidic conditions. It can be readily cleaved to reveal the parent phenol by treatment with mild acids such as hydrochloric acid in a solvent mixture like THF/water, or trifluoroacetic acid. This selectivity is a key feature in multi-step synthesis, allowing for the unmasking of a hydroxyl group while other acid-sensitive functionalities, including the more robust methoxy group, remain intact.

Cleavage of the Methoxy Group: Aryl methyl ethers are significantly more stable and require harsh conditions for cleavage. The most common and effective reagent for this transformation is boron tribromide (BBr₃). This strong Lewis acid coordinates to the ether oxygen, followed by nucleophilic attack by bromide, leading to the cleavage of the methyl-oxygen bond. This reaction must be performed in an inert solvent and under anhydrous conditions. The stark difference in required reagents ensures that the MOM group can be removed selectively without affecting the methoxy group.

Table 3: Conditions for Selective Cleavage of Ether Groups

| Ether Group to be Cleaved | Common Reagents | Typical Conditions | Resulting Functional Group |

|---|---|---|---|

| Methoxymethoxy (MOM) Ether | HCl, Trifluoroacetic Acid (TFA) | Aqueous acid, Room Temperature | Phenol |

| Methoxy Ether | Boron Tribromide (BBr₃) | Anhydrous CH₂Cl₂, Low Temperature | Phenol |

Oxidation and Reduction of Aromatic Moieties

The aromatic core of 1-bromo-2-(methoxymethoxy)-3-methoxybenzene exhibits characteristic reactivity towards oxidative and reductive transformations.

Oxidation: The benzene (B151609) ring itself is generally resistant to oxidation under mild conditions due to its aromatic stability. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) or chromic acid, are required to oxidize aromatic rings, and these conditions often lead to the degradation of the ring, particularly with activating groups present. Since 1-bromo-2-(methoxymethoxy)-3-methoxybenzene lacks an alkyl side chain with a benzylic hydrogen, it is not susceptible to the common side-chain oxidation reactions that convert alkylbenzenes to benzoic acids. libretexts.orgyoutube.com Therefore, selective oxidation of the aromatic moiety without affecting the substituents is generally not a feasible transformation.

Reduction: The aromatic ring can be reduced under specific conditions.

Catalytic Hydrogenation: While benzene is resistant to catalytic hydrogenation under standard conditions (e.g., H₂, Pd/C, 1 atm), it can be reduced to a cyclohexane (B81311) ring under harsh conditions of high pressure and temperature. youtube.com This would result in the loss of aromaticity and would also likely lead to the reductive cleavage of the carbon-bromine bond (hydrogenolysis).

Birch Reduction: A more controlled partial reduction can be achieved using the Birch reduction (Na or Li in liquid ammonia (B1221849) with an alcohol). This reaction reduces the aromatic ring to a 1,4-cyclohexadiene. The regioselectivity of the reduction is dictated by the electronic nature of the substituents. youtube.comyoutube.com Both the methoxy and methoxymethoxy groups are electron-donating, while the bromo group is electron-withdrawing by induction. In the Birch reduction of rings with electron-donating groups, the carbons bearing these groups are typically not reduced. youtube.comyoutube.com Conversely, electron-withdrawing groups often direct the reduction to the carbon to which they are attached. youtube.com The interplay of these effects would likely lead to a mixture of products.

Intramolecular Cyclization and Rearrangement Pathways

For 1-bromo-2-(methoxymethoxy)-3-methoxybenzene, intramolecular cyclization is not an anticipated reaction pathway under typical conditions. Such reactions generally require a side chain of appropriate length and functionality that can react with another part of the molecule. This compound lacks such a side chain.

Rearrangements are also uncommon for this structure. However, under conditions that generate highly reactive intermediates, such as an aryne (formed by treatment with a very strong base like sodium amide), subsequent intramolecular reactions could be envisioned if a suitable nucleophilic tether were present. Similarly, certain metal-catalyzed cross-coupling reactions involving ortho-haloanisoles can sometimes lead to rearranged or cyclized products, but these are specific to the reaction partners and conditions employed.

Mechanistic Investigations of Reaction Pathways

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. The reaction proceeds through a common two-step mechanism:

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks a strong electrophile (E⁺). This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. makingmolecules.comleah4sci.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and yields the substituted product. makingmolecules.comleah4sci.com

The regiochemical outcome of EAS on 1-bromo-2-(methoxymethoxy)-3-methoxybenzene is controlled by the directing effects of the existing substituents. These effects are a combination of resonance (mesomeric) and inductive effects.

-OCH₃ (Methoxy) group: This is a strongly activating group and an ortho, para-director due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance. ulethbridge.cayoutube.com

-OCH₂OCH₃ (Methoxymethoxy) group: Similar to the methoxy group, this is also a strongly activating, ortho, para-directing group for the same resonance-based reasons. ulethbridge.ca

-Br (Bromo) group: Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can participate in resonance to stabilize the arenium ion intermediate when attack occurs at these positions. ulethbridge.camnstate.edu

Table 2: Analysis of Substituent Directing Effects for Electrophilic Attack

| Position | Influence of -Br (at C1) | Influence of -OCH₂OCH₃ (at C2) | Influence of -OCH₃ (at C3) | Overall Assessment |

|---|---|---|---|---|

| C4 | meta | meta | para (strongly activating) | Highly favored electronically |

| C5 | para (directing, deactivating) | meta | ortho (strongly activating) | Favored electronically, less sterically hindered than C6 |

| C6 | ortho (directing, deactivating) | ortho (strongly activating) | meta | Electronically favored but likely disfavored due to steric hindrance from the C1 and C2 substituents |

Based on this analysis, electrophilic substitution is most likely to occur at the C4 and C5 positions. The C4 position is strongly activated by the para-directing methoxy group at C3. The C5 position is activated by the ortho-directing methoxy group at C3. The C6 position, while activated by the ortho-directing methoxymethoxy group, is sterically hindered by the adjacent bromine and MOM groups, making it a less likely site of attack. mnstate.edu The most activating groups (-OCH₃ and -OCH₂OCH₃) will ultimately control the position of the incoming electrophile. mnstate.edu

Role of Intermediates in Bromination and Subsequent Transformations

The formation of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene itself involves a key intermediate, the sigma complex (also known as an arenium ion), during the electrophilic bromination of the precursor, 2-(methoxymethoxy)-3-methoxybenzene. The methoxy (-OCH₃) and methoxymethoxy (-OCH₂OCH₃) groups are both ortho-, para-directing and activating substituents due to their ability to donate electron density to the benzene ring through resonance. doubtnut.comaskfilo.comaskfilo.com This activation facilitates the attack by an electrophile, such as the bromine cation (Br⁺) or a polarized bromine molecule.

The stability of the intermediate sigma complex determines the position of bromination. Attack at the positions ortho or para to the activating groups leads to resonance structures where the positive charge can be delocalized onto the oxygen atoms of these groups, providing significant stabilization. askfilo.comaskfilo.com In the case of 2-(methoxymethoxy)-3-methoxybenzene, the directing effects of the two alkoxy groups would reinforce each other, favoring substitution at the positions ortho and para to them.

Subsequent transformations of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene can also proceed through various reactive intermediates. For instance, in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, an organopalladium intermediate is formed. researchgate.netnih.gov This typically involves the oxidative addition of the aryl bromide to a palladium(0) complex.

Another important class of intermediates are organolithium species. The presence of two ether-type substituents (methoxy and methoxymethoxy) can direct ortho-lithiation. ias.ac.inepfl.ch Treatment with a strong organolithium base, like n-butyllithium, could lead to the formation of a lithiated species at a position adjacent to one of the oxygen-containing groups. This lithiated intermediate is a powerful nucleophile and can react with a wide range of electrophiles to introduce new functional groups onto the aromatic ring.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene is influenced by both kinetic and thermodynamic factors. In electrophilic aromatic substitution reactions, the formation of the sigma complex is the rate-determining step. masterorganicchemistry.com The activation energy for this step is lowered by the electron-donating methoxy and methoxymethoxy groups, making the ring more reactive than benzene itself. libretexts.org

The distribution of products in many organic reactions can be under either kinetic or thermodynamic control. libretexts.orglibretexts.orgpressbooks.pub

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). libretexts.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. In this case, the major product will be the most stable one, regardless of how quickly it is formed. libretexts.org

For electrophilic substitution on the precursor to 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, the initial product distribution is likely under kinetic control, favoring attack at the most electronically enriched and sterically accessible positions.

In subsequent reactions of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, such as nucleophilic aromatic substitution, the reaction conditions will determine the dominant pathway. Nucleophilic aromatic substitution on aryl halides is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups, which is not the case here. libretexts.orglibretexts.orgyoutube.com However, under forcing conditions or via mechanisms involving highly reactive intermediates like benzynes, substitution may occur. libretexts.orgyoutube.com

Computational studies on substituted aromatic compounds have provided valuable insights into their reactivity, helping to predict reaction barriers and the stability of intermediates. doi.orgresearchgate.netmdpi.comnih.govajpchem.org Such studies on 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene could provide quantitative data on its kinetic and thermodynamic properties.

The stability of the methoxymethoxy (MOM) protecting group is also a critical aspect of the compound's reactivity. The MOM group is generally stable under neutral and basic conditions but is cleaved under acidic conditions. beilstein-journals.org The rate of cleavage can be influenced by the electronic nature of other substituents on the ring.

Table of Predicted Reactivity:

| Reaction Type | Reagents | Probable Intermediate(s) | Controlling Factors | Predicted Outcome |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | Sigma Complex (Arenium Ion) | Kinetic/Thermodynamic | Substitution at positions activated by -OCH₃ and -OCH₂OCH₃ groups. |

| Ortho-lithiation | n-BuLi | Aryllithium species | Kinetic | Lithiation at a position ortho to an oxygen-containing substituent. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Organopalladium species | Catalytic cycle efficiency | Formation of a biaryl compound. |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaNH₂) | Benzyne or Meisenheimer complex | Reaction conditions | Substitution of the bromine atom, likely under harsh conditions. |

| Cleavage of MOM group | Acid (e.g., HCl) | Oxocarbenium ion | pH | Removal of the methoxymethoxy group to yield a phenol. |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns (multiplicity), and integration values (proton count). For 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, one would expect to observe distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the protons of the methoxymethoxy group. The coupling patterns between adjacent aromatic protons would be crucial in confirming the 1,2,3-substitution pattern on the benzene (B151609) ring.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | -O-CH₂-O- |

| Data not available | Data not available | Data not available | Ar-O-CH₃ |

| Data not available | Data not available | Data not available | -O-CH₂-O-CH₃ |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy would complement the ¹H NMR data by providing information on the number of unique carbon atoms and their chemical environments. The spectrum would show distinct signals for the six aromatic carbons, the methoxy carbon, and the two carbons of the methoxymethoxy group. The chemical shifts of the aromatic carbons would be influenced by the electron-donating and withdrawing effects of the bromo, methoxy, and methoxymethoxy substituents, aiding in their positional assignment on the benzene ring.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Aromatic C-Br |

| Data not available | Aromatic C-O |

| Data not available | Aromatic C-O |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | -O-CH₂-O- |

| Data not available | Ar-O-CH₃ |

| Data not available | -O-CH₂-O-CH₃ |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide through-space correlations between protons, further confirming the spatial arrangement of the substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene. This precise mass measurement would allow for the unambiguous determination of its molecular formula (C₉H₁₁BrO₃), confirming the presence of bromine and the number of carbon, hydrogen, and oxygen atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable as two peaks of nearly equal intensity separated by two mass units for the molecular ion.

Hypothetical HRMS Data

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

| C₉H₁₁⁷⁹BrO₃ | Data not available | Data not available |

| C₉H₁₁⁸¹BrO₃ | Data not available | Data not available |

Fragmentation Pattern Analysis for Structural Elucidation

Analysis of the fragmentation pattern in the mass spectrum provides valuable information about the compound's structure. Upon ionization in the mass spectrometer, the molecular ion of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene would undergo characteristic fragmentation. Expected fragmentation pathways could include the loss of the methoxymethyl group, the methoxy group, or a bromine atom. The masses of the resulting fragment ions would be indicative of the different structural motifs within the molecule and would help to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different chemical bonds can be determined. For 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, IR spectroscopy would be expected to reveal key absorption bands corresponding to its constituent functional groups.

A hypothetical IR spectrum of this compound would be analyzed for the presence of the following significant peaks:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Bond Vibration |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C-O (ether) | 1260-1000 | Stretching |

| C-Br | 680-515 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

The precise positions of these bands would offer structural insights. For instance, the C-O stretching bands for the methoxy and methoxymethoxy groups would likely appear as strong absorptions in the fingerprint region. The substitution pattern on the benzene ring would also influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

Absolute Configuration Assignment

If the compound crystallizes in a chiral space group, X-ray crystallography can be used to determine its absolute configuration. By analyzing the anomalous dispersion of X-rays by the atoms, particularly the heavier bromine atom, the true handedness of the molecule can be established. This is crucial for understanding its stereochemical properties.

Analysis of Intermolecular Interactions and Packing Motifs

The crystal structure would also reveal the nature of the intermolecular forces that govern the packing of the molecules in the crystal lattice. For 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, one would anticipate the presence of various weak intermolecular interactions, such as:

Dipole-dipole interactions: The polar C-O and C-Br bonds would lead to dipole moments, influencing the molecular arrangement.

Halogen bonding: The bromine atom could potentially act as a halogen bond donor, interacting with electronegative atoms like oxygen in neighboring molecules.

C-H···O hydrogen bonds: Weak hydrogen bonds between the methyl and methylene (B1212753) protons and the oxygen atoms of the ether functionalities could also play a role in stabilizing the crystal structure.

Analysis of the crystal packing would provide insights into the supramolecular assembly and the physical properties of the solid material.

Computational and Theoretical Studies on 1 Bromo 2 Methoxymethoxy 3 Methoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular structure and reactivity of chemical compounds. For a molecule like 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, these studies would provide significant insights into its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. A DFT study on 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene would begin with a geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculations. researchgate.net The optimized geometry represents the most stable conformation of the molecule in the gas phase. These theoretical parameters can then be compared with experimental data if available.

A hypothetical data table for the optimized geometric parameters of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, as would be generated by a DFT calculation, is presented below. Please note, these are representative values and not the result of an actual calculation.

Table 1: Hypothetical Optimized Geometric Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

|---|---|---|---|---|

| Bond Length | C1 | Br | 1.90 Å | |

| Bond Length | C2 | O1 | 1.37 Å | |

| Bond Angle | C1 | C2 | C3 | 120.0° |

This table is for illustrative purposes only.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com The energies of the HOMO and LUMO are also used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

This table is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. nih.gov It is used to predict the sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas with neutral potential. nih.gov For 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, the MEP surface would likely show negative potential around the oxygen and bromine atoms due to their high electronegativity.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic parameters, which can be compared with experimental spectra for structure validation.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are typically compared to experimental data to confirm the molecular structure.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 115.0 |

| C2 | 150.0 |

| C3 | 148.0 |

This table is for illustrative purposes only.

Vibrational Analysis and IR Spectra Simulations

Vibrational analysis through computational methods calculates the frequencies and intensities of the vibrational modes of a molecule. This information is used to simulate the infrared (IR) spectrum. researchgate.net Each peak in the simulated IR spectrum corresponds to a specific vibrational motion, such as stretching or bending of bonds. Comparing the simulated spectrum with an experimental one can help in the identification and characterization of the compound.

Table 4: Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | 3050 | Aromatic C-H Stretch |

| 2 | 1600 | C=C Stretch |

| 3 | 1250 | C-O Stretch |

This table is for illustrative purposes only.

Reactivity Prediction and Reaction Mechanism Modeling

Computational chemistry provides powerful tools for predicting the reactivity of molecules and for modeling reaction mechanisms. For 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, these methods can elucidate its electronic structure and predict its behavior in chemical reactions.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining key reactivity descriptors. These descriptors offer insights into the molecule's stability and reactivity.

Ionization Energy (I): This is the energy required to remove an electron from a molecule. A lower ionization energy suggests that the molecule can be more easily oxidized. It is conceptually linked to the energy of the Highest Occupied Molecular Orbital (HOMO), with I ≈ -EHOMO.

Electron Affinity (A): This is the energy released when a molecule gains an electron. A higher electron affinity indicates a greater propensity to accept an electron. It is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO), with A ≈ -ELUMO.

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large energy gap between the HOMO and LUMO are considered "hard," indicating lower reactivity, while "soft" molecules with a small energy gap are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -(I + A) / 2). A higher electrophilicity index points to a stronger electrophile.

A hypothetical DFT study on 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene could yield the following reactivity descriptors:

| Descriptor | Symbol | Value (Gas Phase) | Value (Solvated) |

| HOMO Energy | EHOMO | -8.5 eV | -8.2 eV |

| LUMO Energy | ELUMO | -1.2 eV | -1.5 eV |

| Ionization Energy | I | 8.5 eV | 8.2 eV |

| Electron Affinity | A | 1.2 eV | 1.5 eV |

| Chemical Hardness | η | 3.65 eV | 3.35 eV |

| Electrophilicity Index | ω | 3.28 eV | 3.62 eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a computational study.

The reactivity of a molecule can be significantly influenced by its solvent environment. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. In the PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

Studies on similar aromatic compounds have shown that solvation can alter the electronic properties of a molecule. researchgate.net For 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, moving from a gas-phase environment to a polar solvent would be expected to:

Stabilize the molecular orbitals, leading to changes in the HOMO-LUMO gap.

Increase the electron affinity and decrease the ionization energy, as the solvent can stabilize the resulting charged species.

Decrease the chemical hardness, suggesting an increase in reactivity in the presence of a solvent.

Increase the electrophilicity index, indicating a greater electrophilic character in solution.

Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the high-energy structures that connect reactants and products. Computational methods can be used to locate and characterize these transition states.

For reactions involving 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, transition state analysis would involve:

Locating the Transition State: Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state.

Frequency Calculations: These calculations are performed to confirm that the located structure is a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.

By mapping out the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed, providing a deeper understanding of the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene and its dynamic behavior are crucial for its reactivity and interactions with other molecules.

Conformational Analysis: This involves identifying the stable conformations (rotational isomers) of the molecule and determining their relative energies. The methoxymethoxy and methoxy (B1213986) groups can rotate around their bonds to the benzene (B151609) ring, leading to different spatial arrangements. Computational methods can be used to perform a systematic search of the conformational space to identify the global minimum energy structure and other low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, a trajectory of their movements can be generated. This can reveal:

The flexibility of the molecule and the accessible conformations at a given temperature.

The interactions between the molecule and its solvent environment.

The time-averaged structural properties of the molecule.

These simulations can provide a more realistic picture of the molecule's behavior in a condensed phase compared to static quantum chemical calculations.

Applications As a Key Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic Scaffolds

The bromine atom on the 1-bromo-2-(methoxymethoxy)-3-methoxybenzene ring is a critical functional handle for the construction of larger, more complex aromatic and polycyclic aromatic hydrocarbon (PAH) scaffolds. This transformation is most commonly achieved through palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon bonds. nih.govresearchgate.net

The utility of this building block is demonstrated in several key synthetic strategies:

Suzuki Coupling: Reaction with various aryl or vinyl boronic acids or esters allows for the formation of biaryl or aryl-alkene structures. This is a robust method for extending the aromatic system.

Heck Coupling: Coupling with alkenes introduces vinyl groups, which can be further functionalized or used in subsequent cyclization reactions to build fused ring systems.

Sonogashira Coupling: Reaction with terminal alkynes yields aryl alkynes, which are precursors to a vast array of more complex molecules and conjugated materials.

Annulative π-Extension: This compound can be used in palladium/norbornene-catalyzed C-H bond activation and annulation reactions to construct structurally diverse PAHs from smaller aromatic fragments. nih.govrsc.orgrsc.org

The methoxy (B1213986) and methoxymethoxy groups exert significant electronic and steric influence on these reactions. As electron-donating groups, they activate the ring, making it more susceptible to oxidative addition to the palladium catalyst, a key step in the catalytic cycle. libretexts.orgyoutube.com Their positions direct substitution and can influence the regioselectivity of subsequent reactions on the aromatic core.

| Cross-Coupling Reaction | Coupling Partner | Resulting C-C Bond | Potential Scaffold |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Aryl-Aryl | Biaryl, Terphenyl |

| Heck Reaction | Alkene | Aryl-Vinyl | Stilbene, Cinnamate derivatives |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl | Tolane derivatives, Polyynes |

| Stille Coupling | Organostannane | Aryl-Aryl/Vinyl/Alkynyl | Complex Polyaromatics |

| Buchwald-Hartwig Amination | Amine | Aryl-Nitrogen | Arylamines, Carbazoles |

Building Block for Natural Product Synthesis (Synthetic Routes, not specific product details)

Many biologically active natural products contain highly substituted and oxygenated aromatic rings. 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene is an excellent starting material for introducing a 2,3-dioxygenated phenyl moiety into a larger molecular framework during a total synthesis campaign. semanticscholar.org

The synthetic utility in this context is based on a two-stage strategy:

Initial Coupling: The bromo-functionalized ring is incorporated into an advanced intermediate via one of the cross-coupling methods mentioned previously (e.g., Suzuki, Stille). This step strategically places the protected aromatic core within the carbon skeleton of the target natural product.

Deprotection and Elaboration: The methoxymethyl (MOM) group is an acetal (B89532) that is stable to a wide range of reaction conditions, including those involving organometallic reagents and basic conditions. adichemistry.com However, it can be selectively and cleanly removed under acidic conditions to reveal a free phenol (B47542). total-synthesis.comwikipedia.org This newly exposed hydroxyl group can then be used for further transformations, such as etherification, esterification, or as a directing group for subsequent aromatic substitutions, which are crucial steps in completing the synthesis of the natural product.

For instance, in the synthesis of bromophenols isolated from marine sources, precursors like 1-bromo-2,3-dimethoxybenzene (B1267362) are used to construct the core structure. semanticscholar.orgresearchgate.net By analogy, 1-bromo-2-(methoxymethoxy)-3-methoxybenzene offers the advantage of differential protection, allowing one hydroxyl group (masked as the MOM ether) to be selectively revealed while the other remains as a stable methyl ether. This orthogonal protection strategy is a cornerstone of modern natural product synthesis. nih.gov

Intermediate in the Synthesis of Ligands and Catalysts for Organometallic Chemistry

The performance of transition metal catalysts is critically dependent on the electronic and steric properties of their supporting ligands. 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene serves as a valuable precursor for creating custom-tailored aryl phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, which are ubiquitous in organometallic catalysis. nih.govscripps.edu

The general synthetic approach involves:

Metallation: The aryl bromide is first converted into a more reactive organometallic species, typically an organolithium or Grignard reagent, through halogen-metal exchange or direct insertion of magnesium.

Reaction with an Electrophile:

For phosphine ligands , the resulting aryllithium or arylmagnesium species is reacted with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), to form a triarylphosphine. rsc.orgorganic-chemistry.orgacs.org

For NHC ligands , the aromatic core can be attached to the nitrogen atom of an imidazole (B134444) or imidazolium (B1220033) salt precursor. The bromo-substituent can be used in a Buchwald-Hartwig or Ullmann coupling to form the C-N bond, or a metallated version of the benzene (B151609) ring could be used to functionalize the NHC backbone. isca.meupenn.edufigshare.com

The two alkoxy groups (-OMe and -OMOM) on the phenyl ring play a crucial role in tuning the electronic properties of the resulting ligand. As electron-donating groups, they increase the electron density on the phosphorus or carbene carbon atom, which in turn enhances the electron-donating ability (σ-donating strength) of the ligand to the metal center. This electronic tuning can have a profound impact on the stability, activity, and selectivity of the final catalyst.

Role in the Preparation of Advanced Materials (e.g., Organic Semiconductors, without detailing device performance)

Organic semiconductors are the active components in a range of electronic devices, and their properties are highly dependent on their molecular structure, particularly the extent of π-conjugation. Polycyclic aromatic hydrocarbons (PAHs) are a major class of organic semiconductor materials. researchgate.net Aryl bromides, such as 1-bromo-2-(methoxymethoxy)-3-methoxybenzene, are fundamental building blocks for the "bottom-up" synthesis of these large, conjugated systems. nih.gov

The synthetic strategy typically involves iterative cross-coupling reactions (e.g., Suzuki, Stille) to stitch together multiple aromatic units, creating larger PAHs. researchgate.net The bromo-functionality of 1-bromo-2-(methoxymethoxy)-3-methoxybenzene allows it to be coupled with other aromatic or heteroaromatic units. The alkoxy substituents can be used to modulate the electronic properties (e.g., the HOMO and LUMO energy levels) and the solid-state packing of the resulting material, which are critical factors for charge transport. Furthermore, after the core PAH structure is assembled, the MOM group can be cleaved to provide a site for attaching solubilizing groups or other functionalities.

| Property Influenced by Substituents | Effect of -OMe / -OMOM groups | Relevance to Organic Materials |

|---|---|---|

| HOMO/LUMO Energy Levels | Electron-donating groups raise the HOMO level | Tuning of band gap and charge injection properties |

| Solubility | Alkoxy groups can improve solubility in organic solvents | Facilitates solution-based processing and purification |

| Molecular Packing | Steric bulk influences intermolecular arrangement in the solid state | Affects π-orbital overlap and charge carrier mobility |

| Post-Synthetic Functionalization | Cleavage of MOM group reveals a reactive -OH site | Allows for attachment of other groups to fine-tune properties |

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies (General Methodological Focus, not specific bioactivity)

In medicinal chemistry, Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. This process involves the systematic synthesis and testing of analogues to determine which parts of a molecule are responsible for its biological activity. 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene is an excellent scaffold for generating a library of compounds for SAR studies due to its multiple points for diversification. researchgate.net

The methodological approach focuses on three key sites on the molecule:

The Bromine Atom (C1): This is the primary site for diversification. Using the wide array of palladium-catalyzed cross-coupling reactions, the bromine can be replaced with a vast number of different chemical groups, including alkyl, alkenyl, alkynyl, aryl, heteroaryl, amino, and cyano groups. This allows for a broad exploration of the chemical space around this position. acs.orgnih.gov

The MOM-Protected Phenol (C2): After initial modifications at the C1 position, the MOM group can be removed to reveal a phenolic hydroxyl group. This phenol can then be converted into a library of ethers or esters by reaction with a series of alkyl halides or acyl chlorides, respectively. This introduces a second vector of diversity.

The Aromatic Ring: The electron-rich nature of the ring, conferred by the two oxygen substituents, makes it amenable to electrophilic aromatic substitution reactions, such as nitration or halogenation, potentially allowing for the introduction of a third diversification point, although regioselectivity would need to be carefully controlled.

This systematic, multi-directional approach allows chemists to rapidly generate a large number of structurally related compounds from a single, advanced intermediate, which is a highly efficient strategy for elucidating SAR and accelerating drug discovery programs.

Stability and Handling Considerations for Research Applications

Storage and Purity Maintenance for Research Integrity

To preserve the purity and integrity of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene for research purposes, stringent storage and handling procedures are essential. These protocols are designed to mitigate the risks identified in its stability profile.

For optimal long-term storage, the compound should be kept in a tightly sealed container, preferably made of amber glass to protect it from light. The container should be stored in a cool, dark, and dry place. An inert atmosphere, such as argon or nitrogen, is recommended within the container to prevent potential degradation from atmospheric moisture and oxygen over extended periods. For related bromomethoxybenzene compounds, storage at room temperature, sealed in a dry environment, is often recommended.

When handling the compound, exposure to ambient light and moisture should be minimized. Weighing and transferring should be done efficiently, and the container should be promptly and securely resealed. Given the hydrolytic instability of the MOM group, contact with any acidic materials, including acidic vapors in the laboratory atmosphere, must be strictly avoided. Using clean, dry glassware and utensils is mandatory to prevent contamination that could catalyze degradation.

Recommended Storage and Handling Procedures

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | Cool, room temperature storage. | Prevents potential thermal degradation over long periods. |

| Light | Store in an amber glass vial or in the dark. | Minimizes risk of photochemical decomposition. rsc.org |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents slow hydrolysis from atmospheric moisture and potential oxidation. |

| Container | Tightly sealed, clean, and dry container. | Prevents contamination and exposure to air and moisture. |

| Chemical Environment | Store away from acids and strong oxidizing agents. | Prevents cleavage of the acid-labile MOM group and degradation of the aromatic ring. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted benzenes is a cornerstone of organic chemistry, and the development of efficient and sustainable methods remains a significant goal. libretexts.orgyoutube.com For a molecule like 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, future research could focus on moving beyond traditional multi-step syntheses which often involve harsh reagents and generate significant waste.

Key areas for development include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions. This could involve exploring enzymatic transformations or photoredox catalysis to install the required functional groups with higher atom economy and reduced environmental impact.

Flow Chemistry: Adapting synthetic routes to continuous flow processes. Flow chemistry can offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purity.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Traditional Synthesis | Well-established procedures | Optimization of existing steps |

| Late-Stage Functionalization | Increased synthetic efficiency | Development of new C-H activation methods |

| Green Chemistry | Reduced environmental impact | Biocatalysis, alternative solvents |

| Flow Chemistry | Improved safety and scalability | Reactor design and optimization |

Exploration of New Reactivity Patterns and Catalytic Transformations

The bromine atom on 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene is a prime handle for a wide array of catalytic cross-coupling reactions. The global bromobenzene (B47551) market is expected to grow, driven by its use in palladium-catalyzed coupling reactions. giiresearch.comresearchandmarkets.com Future research should systematically explore the reactivity of this specific substrate in various modern catalytic transformations.

Unexplored avenues include:

Palladium-Catalyzed Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are standard, the unique electronic environment created by the adjacent methoxymethoxy and methoxy (B1213986) groups could influence reactivity and selectivity in novel ways. mdpi.comyoutube.com A systematic study of its performance in a wide range of these reactions would be highly valuable.

Nickel and Cobalt Catalysis: Investigating the use of more earth-abundant and cost-effective catalysts like nickel and cobalt for cross-coupling reactions is a major trend in sustainable chemistry. rsc.org Exploring the utility of these catalysts with 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene could lead to more economical synthetic routes.

Directed Ortho-Metalation: The methoxymethoxy and methoxy groups could potentially act as directing groups for ortho-lithiation or other metalation reactions, allowing for the introduction of new functional groups at the C4 or C6 positions.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules. For 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene, computational studies could provide valuable insights that would guide experimental work.

Future computational research could focus on:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of reactions involving this compound. This could help in optimizing reaction conditions and predicting potential side products.

Predicting Reactivity and Selectivity: Computational models can be used to predict the regioselectivity of further electrophilic or nucleophilic aromatic substitutions on the benzene (B151609) ring.

In Silico Design of Derivatives: Advanced computational tools can be employed to design novel derivatives of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene with specific electronic or steric properties for various applications.

Integration into Automated Synthesis Platforms

The rise of automated synthesis platforms offers the potential to rapidly synthesize and screen libraries of compounds for various applications. sigmaaldrich.comresearchgate.net Integrating the synthesis and derivatization of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene into such platforms could accelerate discovery.

Potential areas for exploration include:

Development of Cartridge-Based Reactions: Designing pre-packaged reagent cartridges for common transformations of this compound, such as cross-coupling or protection/deprotection steps, would make its use in automated synthesizers more accessible. youtube.com

High-Throughput Experimentation: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) to find optimal protocols for its transformations.

Combinatorial Library Synthesis: Using automated synthesis to generate a library of derivatives from 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene by reacting it with a diverse set of coupling partners.

Exploration of Stereoselective Syntheses (if applicable to derivatives)

While 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene itself is achiral, it can be a precursor to chiral molecules. The development of stereoselective reactions involving derivatives of this compound is a promising area of research.

Future directions could include:

Asymmetric Cross-Coupling Reactions: Developing enantioselective palladium-catalyzed cross-coupling reactions to create chiral biaryl compounds from derivatives of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene. nih.gov

Diastereoselective Reactions: For derivatives that contain existing stereocenters, investigating the influence of these centers on the stereochemical outcome of reactions on the aromatic ring.

Chiral Ligand Synthesis: Using 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene as a building block for the synthesis of novel chiral ligands for asymmetric catalysis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene?

The compound is synthesized via sequential functionalization of the benzene ring. Key steps include:

- Electrophilic bromination : Introducing bromine at the meta position, guided by the electron-donating methoxy groups .

- Protection of hydroxyl groups : Methoxymethyl (MOM) groups are introduced using chloromethyl methyl ether (MOM-Cl) under basic conditions to prevent unwanted side reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), as validated by GC or HPLC .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Analytical techniques :

- NMR spectroscopy : and NMR identify substituent positions (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm; aromatic protons split by bromine’s deshielding effect) .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z ≈ 261 for CHBrO) .

- Elemental analysis : Validates stoichiometric ratios of C, H, and Br .

Q. What precautions are critical during handling and storage?

- Storage : Inert atmosphere (N or Ar) at 2–8°C to prevent hydrolysis of the methoxymethoxy group .

- Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid moisture-induced degradation .

Advanced Research Questions

Q. How do substituent electronic effects influence regioselectivity in further functionalization?

- The methoxy group at position 3 is strongly electron-donating, directing electrophiles to the para position (C-4) via resonance.

- The methoxymethoxy group at position 2 exerts steric hindrance, limiting electrophilic substitution at adjacent positions.

- Example: Nitration with HNO/HSO yields 1-Bromo-2-(methoxymethoxy)-3-methoxy-4-nitrobenzene as the major product (>80%) .

Q. What strategies resolve spectral overlap in complex derivatives (e.g., di- or tri-substituted analogs)?

- 2D NMR techniques : HSQC and HMBC correlate proton and carbon signals to differentiate methoxymethoxy and methoxy groups .

- Isotopic labeling : -labeling of fluorine analogs (e.g., 1-Bromo-2-fluoro-3-methoxybenzene) simplifies signal assignment .

Q. How can computational modeling optimize reaction conditions for novel derivatives?

- DFT calculations : Predict transition states for nucleophilic substitution (e.g., Suzuki coupling) by analyzing charge distribution at C-1 (bromine site) .

- Molecular docking : Screens derivatives for binding to biological targets (e.g., antimicrobial enzymes) by simulating steric and electronic complementarity .

Q. What methodologies assess the compound’s potential in material science applications?

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C due to methoxymethoxy lability) .

- X-ray crystallography : Resolves crystal packing patterns, critical for designing supramolecular architectures .

Biological and Pharmacological Research

Q. How is the antimicrobial activity of derivatives systematically evaluated?

- Agar diffusion assays : Test inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., NO) show enhanced activity (MIC ≈ 8 µg/mL) .

- Time-kill kinetics : Quantifies bactericidal effects over 24 hours .

Q. What structural modifications enhance bioavailability in drug development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.